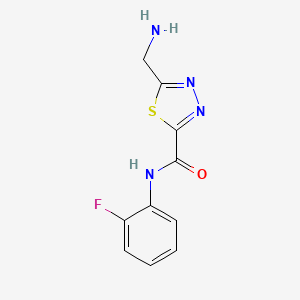
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and other moieties. The synthesized compounds, including derivatives similar to the requested compound, exhibited significant antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer and Neuroprotective Activities
Research conducted by Rzeski, Matysiak, & Kandefer-Szerszeń (2007) revealed that 2-amino-1,3,4-thiadiazole-based compounds, closely related to the compound , exhibited potent anticancer activity against various tumor cells and showed neuroprotective effects in neuronal cultures exposed to neurotoxic agents. This indicates the compound's potential utility in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Theoretical Investigation
A study by Budziak et al. (2019) on 1,3,4-thiadiazoles, including compounds with structural similarities to the requested compound, explored their dual fluorescence effects. This research provides insights into the use of such compounds as fluorescence probes in molecular biology and medicine, highlighting their potential in biological imaging and diagnostic applications (Budziak et al., 2019).
Parallel Synthesis of Drug-like Derivatives
The work by Park et al. (2009) on the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, including the synthesis of compounds related to the requested compound, suggests their potential applications in drug discovery. This study emphasizes the compound's relevance in developing new pharmaceuticals with diverse biological activities (Park et al., 2009).
Noncovalent Interactions and Crystallographic Analysis
Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural features with the requested compound, focused on their noncovalent interactions and crystallographic analysis. This study provides valuable insights into the molecular structure and interactions of such compounds, which could be crucial for their application in materials science and molecular engineering (El-Emam et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
将来の方向性
This could involve a discussion of potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
Please consult with a qualified professional or refer to specific resources for detailed information.
特性
IUPAC Name |
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-3-1-2-4-7(6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZDBNWNZSDJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164828 | |
| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-37-7 | |
| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



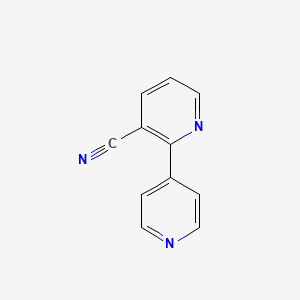
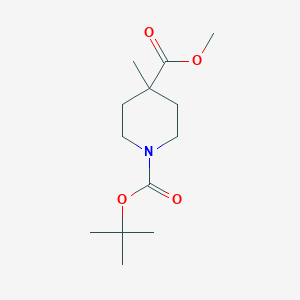
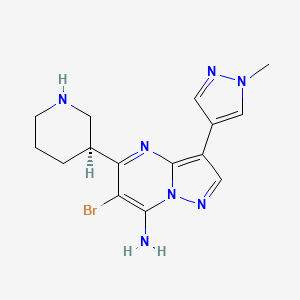


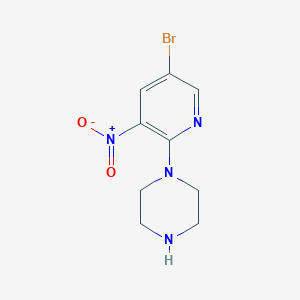

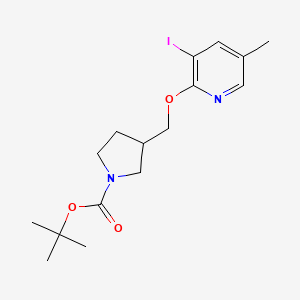
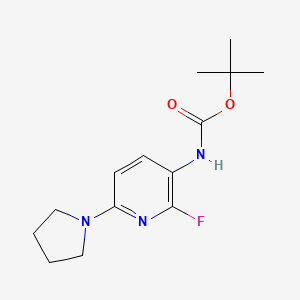
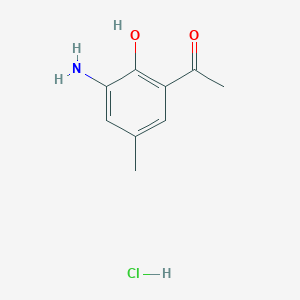
![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)
![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride](/img/structure/B1521420.png)
![[2,3'-Bipyridine]-4-carbonitrile](/img/structure/B1521421.png)